molecular formula C16H15ClIN3S B2795822 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049785-06-9

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No. B2795822
M. Wt: 443.73
InChI Key: DWAQRWBQZAYAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” is a chemical compound used in scientific research1. It is available for purchase for pharmaceutical testing2. The CAS number for this compound is 1049785-06-93.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available from the search results. However, it is mentioned that this compound has diverse applications, ranging from drug discovery to agricultural studies, due to its unique properties and interactions with biological systems1.



Molecular Structure Analysis

The exact molecular structure of this compound is not provided in the search results. However, a related compound, 4-chlorobenzyl imidothiocarbamate hydrochloride, has a linear formula of C8H10Cl2N2S4.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s worth noting that this compound is used in scientific research and has diverse applications1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the search results. However, it’s known that this compound is used in scientific research and has diverse applications1.


Scientific Research Applications

Synthesis and Structural Characterization

Biological Activities

  • Certain derivatives of the compound have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Bhatt et al., 2015).
  • Additionally, the synthesis and characterization of biologically active derivatives, such as tubulin inhibitors, highlight the compound's potential in cancer research and therapy. The structural elucidation and optimization of these derivatives are crucial for preclinical development (Knaack et al., 2001).

Chemical Properties and Applications

  • Research also delves into the formation of metal complexes derived from dithiocarbamate ligands, where the compound plays a role in generating new ligands with sulfur donor atoms. These complexes have been examined for their antimicrobial activity, showcasing the compound's utility in creating substances with potential therapeutic applications (Al-Obaidy et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 4-Chlorobenzyl alcohol, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard5. However, the safety and hazards for “1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” specifically are not detailed in the search results.


Future Directions

The future directions for this compound are not specified in the search results. However, given its use in scientific research and its diverse applications, it’s likely that further research and development will continue1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQRWBQZAYAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

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